molecular formula C20H17FN2O2 B2908669 1-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946354-01-4

1-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2908669
CAS No.: 946354-01-4
M. Wt: 336.366
InChI Key: SYYJGDCZSIDDSC-UHFFFAOYSA-N
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Description

This compound is a dihydropyridine-3-carboxamide derivative featuring a 4-fluorobenzyl group at the 1-position and a 3-methylphenyl carboxamide moiety at the 3-position. Its structure positions it within a class of molecules known for modulating kinase activity and receptor binding, particularly in therapeutic contexts such as cancer and metabolic disorders . The fluorine atom on the benzyl group enhances metabolic stability and bioavailability, while the 3-methylphenyl substituent may influence steric interactions with target proteins .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2/c1-14-4-2-5-17(12-14)22-19(24)18-6-3-11-23(20(18)25)13-15-7-9-16(21)10-8-15/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYJGDCZSIDDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzylamine with an appropriate dihydropyridine precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C20H20FN2O2
  • Molecular Weight : 336.39 g/mol
  • IUPAC Name : 1-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of dihydropyridine can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of specific enzymes linked to disease progression. For instance, it has shown promise in inhibiting elastase, an enzyme implicated in tissue remodeling and inflammation, which could lead to therapeutic applications in treating chronic obstructive pulmonary disease (COPD) and other inflammatory conditions .

Drug Development

The structure of this compound makes it a candidate for drug development targeting various diseases. Its ability to interact with biological targets suggests its potential use as a scaffold for designing new therapeutic agents.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. Research indicates that related compounds can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's .

Case Study 1: Anticancer Activity

In a controlled study, the anticancer efficacy of this compound was evaluated against breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth with IC50 values indicating significant potency compared to standard chemotherapeutics.

Case Study 2: Enzyme Inhibition

Another study focused on the compound's role as an elastase inhibitor. Using molecular docking simulations and enzyme kinetics assays, it was found that the compound binds effectively to the active site of elastase, leading to reduced enzyme activity and suggesting its potential use in treating inflammatory diseases.

Data Table: Summary of Applications

Application Description References
Anticancer ActivityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits elastase activity
Neuroprotective EffectsProtects neuronal cells from oxidative stress
Drug DevelopmentPotential scaffold for new therapeutic agents

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, thereby exerting antidepressant effects .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis highlights key structural and functional differences between the target compound and its analogs, supported by experimental and computational data.

BMS-777607

  • Structure: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide .
  • Key Differences: Additional 4-ethoxy and 3-chloropyridinyloxy groups on the phenyl ring. Replaces the 3-methylphenyl carboxamide with a 4-amino-3-fluorophenyl group.
  • Functional Impact :
    • BMS-777607 is a potent, orally bioavailable inhibitor of the Met kinase superfamily, with IC₅₀ values <10 nM for Met and Ron kinases .
    • The ethoxy and chloropyridinyloxy substituents enhance selectivity for Met over unrelated kinases (e.g., EGFR, VEGFR), whereas the target compound’s 3-methylphenyl group may reduce off-target interactions due to steric bulk .

1-[(3-Fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Structure : Fluorine at the 3-position of the benzyl group; 4-methoxyphenyl carboxamide .
  • Key Differences :
    • Fluorophenyl substitution shifted from 4- to 3-position.
    • Methoxy vs. methyl substituent on the carboxamide phenyl ring.
  • Methoxy groups generally improve solubility but may increase metabolic oxidation compared to methyl groups .

D-11 and DM-20

  • Structures :
    • D-11 : Features a 4,6-dimethyl-2-oxo-dihydropyridine core and a 4-fluorobenzyl group .
    • DM-20 : Includes a 4-trifluoromethylbenzyl group and a 4-methoxy-6-methylpyridine backbone .
  • Key Differences :
    • D-11 and DM-20 incorporate pyrrole-carboxamide moieties, unlike the target compound’s dihydropyridine-carboxamide.
    • DM-20’s trifluoromethyl group enhances lipophilicity and target residence time.
  • Functional Impact: Both D-11 and DM-20 show selectivity for cytochrome P450 isoforms, whereas the target compound’s dihydropyridine core may favor kinase or cannabinoid receptor interactions .

N-Cycloheptyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Structure : Cycloheptyl group replaces the 3-methylphenyl carboxamide .
  • Key Differences :
    • Bulky cycloheptyl substituent introduces conformational rigidity.
  • Functional Impact :
    • Molecular docking studies reveal that the cycloheptyl group creates steric clashes in the CB2 receptor’s hydrophobic cleft, favoring CB1 selectivity. In contrast, the target compound’s 3-methylphenyl group may permit dual CB1/CB2 modulation due to reduced steric hindrance .

Biological Activity

1-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC20H19FN2O2
Molecular Weight348.38 g/mol
LogP4.0668
Polar Surface Area52.471 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It has been shown to inhibit various enzymes and receptors involved in disease pathways. For instance, compounds with similar structures have demonstrated efficacy in inhibiting Met kinase, which is crucial in cancer progression .

Pharmacological Activity

Research indicates that derivatives of this compound exhibit a range of biological activities:

  • Anticancer Activity : Studies have highlighted the potential of similar dihydropyridine derivatives in inducing apoptosis in cancer cells and inhibiting tumor growth. For example, a related compound showed complete tumor stasis in a gastric carcinoma xenograft model .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit xanthine oxidase (XO), an enzyme linked to oxidative stress and various diseases. In vitro studies have demonstrated moderate inhibitory effects against XO .

Case Studies

  • Anticancer Studies : A study focusing on a related compound indicated significant anticancer effects against breast cancer cells. The mechanism involved the induction of reactive oxygen species (ROS) and suppression of the Notch-AKT signaling pathway, leading to cell cycle arrest and apoptosis .
  • Met Kinase Inhibition : Another study identified substituted N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine derivatives as potent inhibitors of Met kinase, showcasing their potential in treating Met-dependent cancers .

Comparative Analysis

The following table summarizes the biological activities observed in various studies involving compounds structurally related to this compound:

Compound NameActivity TypeIC50 (µM)Reference
This compoundXanthine Oxidase InhibitionModerate
Related Dihydropyridine DerivativeAnticancer (Breast)Not specified
N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamideMet Kinase InhibitionNot specified

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